4-amino-6-(2,4-dichlorophenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Overview
Description
2-amino-4-(2,4-dichlorophenyl)-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, dichlorophenyl, thienyl, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Cyclization Reactions: The formation of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridine core structure often involves cyclization reactions, where precursor molecules undergo ring closure under specific conditions.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
2-amino-4-(2,4-dichlorophenyl)-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens, acids, or bases.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
2-amino-4-(2,4-dichlorophenyl)-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound’s interaction with molecular targets can modulate signaling pathways, gene expression, and cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
2-amino-4-(2,4-dichlorophenyl)-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrido[2’,3’:4,5]thieno[2,3-b]pyridine derivatives, which may share some chemical and biological properties.
Properties
IUPAC Name |
4-amino-6-(2,4-dichlorophenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H9Cl2F3N4S2/c23-9-3-4-10(13(24)6-9)16-12(8-28)20(29)31-18-17-11(14-2-1-5-32-14)7-15(22(25,26)27)30-21(17)33-19(16)18/h1-7H,(H2,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCQDEJDTJFJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C4=C(S3)C(=C(C(=N4)N)C#N)C5=C(C=C(C=C5)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H9Cl2F3N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.